(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-(dimethylamino)benzylidene)propanehydrazide
Description
The compound (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-(dimethylamino)benzylidene)propanehydrazide belongs to the class of benzimidazole-derived hydrazones, characterized by a benzimidazole core linked to a substituted benzylidene hydrazide moiety. Its structure includes:
- A 1H-benzo[d]imidazole ring, which contributes to π-π stacking interactions and hydrogen bonding.
- A propanehydrazide backbone, enabling conformational flexibility.
- A 4-(dimethylamino)benzylidene group, which enhances electron-donating properties and solubility due to the dimethylamino substituent.
This compound is synthesized via condensation reactions between hydrazide intermediates and substituted benzaldehydes, following methodologies similar to those reported for analogous derivatives . Its structural features are optimized for applications in corrosion inhibition, antimicrobial activity, and molecular recognition due to the presence of nitrogen-rich heterocycles and polar functional groups .
Properties
IUPAC Name |
3-(benzimidazol-1-yl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-23(2)16-9-7-15(8-10-16)13-21-22-19(25)11-12-24-14-20-17-5-3-4-6-18(17)24/h3-10,13-14H,11-12H2,1-2H3,(H,22,25)/b21-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISXBNXLCVGCAJ-FYJGNVAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CCN2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CCN2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-(dimethylamino)benzylidene)propanehydrazide typically involves a multi-step process:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Hydrazide Formation: The benzimidazole derivative is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Schiff Base Formation: The final step involves the condensation of the hydrazide with 4-(dimethylamino)benzaldehyde under reflux conditions to form the Schiff base, (E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-(dimethylamino)benzylidene)propanehydrazide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-(dimethylamino)benzylidene)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the Schiff base to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvents.
Substitution: Various nucleophiles, such as halides or amines, in the presence of catalysts or under reflux conditions.
Major Products
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Corresponding amines.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-(dimethylamino)benzylidene)propanehydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of (E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-(dimethylamino)benzylidene)propanehydrazide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogues in Corrosion Inhibition
Compounds with benzylidene hydrazide scaffolds have been extensively studied as corrosion inhibitors. Key comparisons include:
Key Findings :
Antimicrobial and Anticancer Derivatives
Benzimidazole-hydrazone hybrids are explored for biological activity. Notable analogues include:
Key Findings :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
